molecular formula C14H13ClN2O3S B236460 N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide

N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide

Cat. No. B236460
M. Wt: 324.8 g/mol
InChI Key: OIZPDYPHFSXUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide, also known as L-798,106, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase, matrix metalloproteinases, and cathepsin K. These enzymes are involved in the breakdown of extracellular matrix components such as collagen and elastin. By inhibiting these enzymes, this compound may prevent the breakdown of these components and thus prevent disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, matrix metalloproteinases, and cathepsin K. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have potential anti-cancer and anti-osteoporosis effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide for lab experiments is its specificity. It has been shown to have selective inhibitory effects on carbonic anhydrase, matrix metalloproteinases, and cathepsin K. This specificity makes it a useful tool for studying the role of these enzymes in various physiological processes and diseases. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide. One direction is the study of its potential therapeutic applications in diseases such as cancer and osteoporosis. Another direction is the study of its potential use as a tool for studying the role of carbonic anhydrase, matrix metalloproteinases, and cathepsin K in various physiological processes. Additionally, the development of more selective inhibitors of these enzymes may lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide involves the reaction of 4-aminobenzenesulfonamide and 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on several enzymes such as carbonic anhydrase, matrix metalloproteinases, and cathepsin K. These enzymes are involved in various physiological processes and are known to be associated with several diseases such as osteoporosis, cancer, and arthritis.

properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C14H13ClN2O3S/c1-9-2-7-12(13(15)8-9)14(18)17-10-3-5-11(6-4-10)21(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20)

InChI Key

OIZPDYPHFSXUTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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